molecular formula C18H20N2O3 B5112338 1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No. B5112338
M. Wt: 312.4 g/mol
InChI Key: DGAWQMVIFYDDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a compound that belongs to the class of beta-blockers. It is commonly referred to as nebivolol, and it is used in the treatment of hypertension and heart failure. Nebivolol is a highly selective beta-1 blocker, which means that it primarily blocks the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure.

Mechanism of Action

Nebivolol works by selectively blocking the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure. It also stimulates the production of nitric oxide, which causes vasodilation and further decreases blood pressure.
Biochemical and Physiological Effects:
Nebivolol has several biochemical and physiological effects, including a decrease in heart rate, cardiac output, and blood pressure. It also increases the production of nitric oxide, which causes vasodilation and improves blood flow. Nebivolol has been shown to have a favorable safety profile, with minimal side effects compared to other beta-blockers.

Advantages and Limitations for Lab Experiments

One advantage of using nebivolol in lab experiments is its high selectivity for beta-1 receptors, which allows for more precise targeting of these receptors. However, one limitation is that it may not be suitable for experiments that require the blocking of both beta-1 and beta-2 receptors.

Future Directions

There are several future directions for the study of nebivolol, including its potential use in the treatment of other conditions such as migraine headaches and erectile dysfunction. Further research is also needed to determine the long-term safety and efficacy of nebivolol compared to other beta-blockers. Additionally, the development of new synthetic methods for nebivolol may lead to improved efficiency and cost-effectiveness.

Synthesis Methods

The synthesis of nebivolol involves several steps, including the reaction of 2-methylbenzimidazole with epichlorohydrin to form 2-(2-methyl-1H-benzimidazol-1-yl) ethanol. The resulting compound is then reacted with 2-methoxyphenol in the presence of sodium hydride to form 1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. The final product is obtained by reducing the ketone group using sodium borohydride.

Scientific Research Applications

Nebivolol has been extensively studied for its therapeutic potential in the treatment of hypertension and heart failure. It has been shown to be effective in lowering blood pressure and improving cardiac function in patients with these conditions. Nebivolol has also been studied for its potential use in the treatment of erectile dysfunction and migraine headaches.

properties

IUPAC Name

1-(2-methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-19-15-7-3-4-8-16(15)20(13)11-14(21)12-23-18-10-6-5-9-17(18)22-2/h3-10,14,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAWQMVIFYDDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol

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